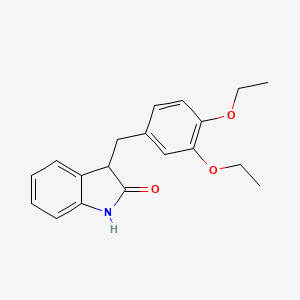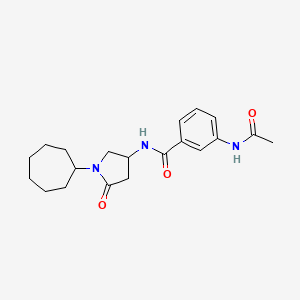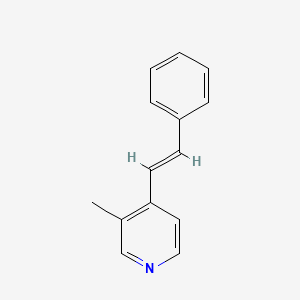![molecular formula C15H14ClNO3 B6068956 4-(4-chloro-2-hydroxyphenyl)-4-azatricyclo[5.2.1.0~2,6~]decane-3,5-dione](/img/structure/B6068956.png)
4-(4-chloro-2-hydroxyphenyl)-4-azatricyclo[5.2.1.0~2,6~]decane-3,5-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(4-chloro-2-hydroxyphenyl)-4-azatricyclo[5.2.1.0~2,6~]decane-3,5-dione, also known as AG-1478, is a synthetic compound that has been extensively studied for its potential use in scientific research. This compound belongs to the family of quinazoline derivatives and has been shown to have a wide range of biochemical and physiological effects.
作用機序
4-(4-chloro-2-hydroxyphenyl)-4-azatricyclo[5.2.1.0~2,6~]decane-3,5-dione inhibits the activity of EGFR by binding to the ATP-binding site of the receptor. This prevents the receptor from phosphorylating downstream signaling molecules, which leads to the inhibition of cell growth and proliferation. 4-(4-chloro-2-hydroxyphenyl)-4-azatricyclo[5.2.1.0~2,6~]decane-3,5-dione has been shown to be a highly selective inhibitor of EGFR, with little or no effect on other tyrosine kinases.
Biochemical and Physiological Effects:
4-(4-chloro-2-hydroxyphenyl)-4-azatricyclo[5.2.1.0~2,6~]decane-3,5-dione has been shown to have a wide range of biochemical and physiological effects. It has been shown to inhibit the growth and proliferation of cancer cells, reduce the size of tumors, and increase the sensitivity of cancer cells to chemotherapy. 4-(4-chloro-2-hydroxyphenyl)-4-azatricyclo[5.2.1.0~2,6~]decane-3,5-dione has also been shown to improve cardiac function in animal models of heart failure and to have neuroprotective effects in animal models of stroke.
実験室実験の利点と制限
4-(4-chloro-2-hydroxyphenyl)-4-azatricyclo[5.2.1.0~2,6~]decane-3,5-dione has several advantages for lab experiments. It is a highly selective inhibitor of EGFR, which makes it a valuable tool for studying the role of EGFR in various biological processes. 4-(4-chloro-2-hydroxyphenyl)-4-azatricyclo[5.2.1.0~2,6~]decane-3,5-dione is also relatively stable and can be stored for long periods without degradation. However, there are also limitations to the use of 4-(4-chloro-2-hydroxyphenyl)-4-azatricyclo[5.2.1.0~2,6~]decane-3,5-dione in lab experiments. It is a synthetic compound that can be expensive to produce, and it may not be readily available in some laboratories.
将来の方向性
4-(4-chloro-2-hydroxyphenyl)-4-azatricyclo[5.2.1.0~2,6~]decane-3,5-dione has the potential to be used in various areas of scientific research. Some possible future directions include:
1. Investigating the role of EGFR in the development and progression of various types of cancer.
2. Developing new therapies for cancer that target EGFR.
3. Studying the effects of 4-(4-chloro-2-hydroxyphenyl)-4-azatricyclo[5.2.1.0~2,6~]decane-3,5-dione on the cardiovascular system and its potential use in the treatment of heart failure.
4. Investigating the neuroprotective effects of 4-(4-chloro-2-hydroxyphenyl)-4-azatricyclo[5.2.1.0~2,6~]decane-3,5-dione and its potential use in the treatment of stroke and other neurological disorders.
5. Developing new synthetic compounds that are more potent and selective inhibitors of EGFR than 4-(4-chloro-2-hydroxyphenyl)-4-azatricyclo[5.2.1.0~2,6~]decane-3,5-dione.
In conclusion, 4-(4-chloro-2-hydroxyphenyl)-4-azatricyclo[5.2.1.0~2,6~]decane-3,5-dione is a synthetic compound that has been extensively studied for its potential use in scientific research. It is a potent and selective inhibitor of EGFR and has a wide range of biochemical and physiological effects. 4-(4-chloro-2-hydroxyphenyl)-4-azatricyclo[5.2.1.0~2,6~]decane-3,5-dione has several advantages for lab experiments but also has limitations. There are many possible future directions for research on 4-(4-chloro-2-hydroxyphenyl)-4-azatricyclo[5.2.1.0~2,6~]decane-3,5-dione, including investigating its role in cancer, cardiovascular diseases, and neurological disorders, and developing new therapies and synthetic compounds.
合成法
The synthesis of 4-(4-chloro-2-hydroxyphenyl)-4-azatricyclo[5.2.1.0~2,6~]decane-3,5-dione involves the reaction of 4-chloro-2-nitrophenol with ethyl 4-aminocyclohex-3-ene-1-carboxylate, followed by reduction and cyclization. The final product is obtained after purification through column chromatography. The synthesis of 4-(4-chloro-2-hydroxyphenyl)-4-azatricyclo[5.2.1.0~2,6~]decane-3,5-dione is a complex process that requires skilled chemists and specialized equipment.
科学的研究の応用
4-(4-chloro-2-hydroxyphenyl)-4-azatricyclo[5.2.1.0~2,6~]decane-3,5-dione has been extensively studied for its potential use in scientific research. It is a potent and selective inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase, which is involved in the regulation of cell growth, proliferation, and differentiation. 4-(4-chloro-2-hydroxyphenyl)-4-azatricyclo[5.2.1.0~2,6~]decane-3,5-dione has been used in various studies to investigate the role of EGFR in cancer, cardiovascular diseases, and neurological disorders.
特性
IUPAC Name |
4-(4-chloro-2-hydroxyphenyl)-4-azatricyclo[5.2.1.02,6]decane-3,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClNO3/c16-9-3-4-10(11(18)6-9)17-14(19)12-7-1-2-8(5-7)13(12)15(17)20/h3-4,6-8,12-13,18H,1-2,5H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQNLBSKEHVOVGI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC1C3C2C(=O)N(C3=O)C4=C(C=C(C=C4)Cl)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[4-(1H-benzimidazol-2-yl)phenyl]-5-(3-nitrophenoxy)-1H-isoindole-1,3(2H)-dione](/img/structure/B6068883.png)
![5-[(2-hydroxy-1,1-dimethylethyl)amino]pyrimidine-2,4(1H,3H)-dione](/img/structure/B6068885.png)
![3-methyl-N-({[2-(4-morpholinyl)-5-(trifluoromethyl)phenyl]amino}carbonothioyl)butanamide](/img/structure/B6068893.png)
![2-[(4H-1,2,4-triazol-4-ylimino)methyl]-1-benzothiophene-3-ol](/img/structure/B6068912.png)
![3-methyl-N-[2-(2-methyl-6-oxo-1,6-dihydropyrimidin-4-yl)ethyl]-5-(phenoxymethyl)-2-furamide](/img/structure/B6068921.png)

![N-mesityl-2-[3-[4-methyl-3-(propionylamino)phenyl]-6-oxo-1(6H)-pyridazinyl]propanamide](/img/structure/B6068927.png)


![2-(1,3-benzodioxol-5-ylcarbonyl)-7-methyl-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6068947.png)
![6-methyl-N-[2-(4-methyl-4H-1,2,4-triazol-3-yl)ethyl]-2,3,4,9-tetrahydro-1H-carbazole-1-carboxamide](/img/structure/B6068949.png)

![2-[(benzylamino)methylene]-5-(4-methoxyphenyl)-1,3-cyclohexanedione](/img/structure/B6068952.png)
![N-(2,4-dimethylphenyl)-2-{[5-(2-hydroxyethyl)-4-methyl-6-oxo-1,6-dihydro-2-pyrimidinyl]thio}acetamide](/img/structure/B6068962.png)